![molecular formula C9H8N2S2 B122312 [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide CAS No. 152381-91-4](/img/structure/B122312.png)
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide, also known as MPMC, is a chemical compound with the molecular formula C9H9N3S3. It is a yellow crystalline solid that is soluble in organic solvents such as methanol and ethanol. MPMC has been researched for its potential applications in the fields of medicine and agriculture.
Mécanisme D'action
The mechanism of action of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in fungal cell wall synthesis and herbicide metabolism.
Effets Biochimiques Et Physiologiques
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide has been shown to have low toxicity in animal studies, with no significant adverse effects observed at high doses. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to test subjects. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
1. Investigate the potential use of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide as an antifungal agent in the treatment of fungal infections in humans and animals.
2. Explore the potential use of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide as a herbicide in agriculture to control the growth of weeds and other unwanted plants.
3. Study the mechanism of action of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide in greater detail to better understand its potential applications in medicine and agriculture.
4. Investigate the potential use of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide in combination with other compounds to enhance its effectiveness as an antifungal agent or herbicide.
5. Conduct further toxicity studies to determine the safety of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide for use in humans and animals.
In conclusion, [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide is a promising compound with potential applications in medicine and agriculture. While further research is needed to fully understand its mechanism of action and potential benefits, its low toxicity and ability to inhibit the growth of certain fungi and plants make it a promising area of study for future research.
Méthodes De Synthèse
The synthesis of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide involves the reaction of cyanamide with 2-(methylthio)benzyl mercaptan and phenylthiomethyl mercaptan in the presence of a catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide has been studied for its potential use as an antifungal agent due to its ability to inhibit the growth of certain fungi. It has also been investigated for its potential as a herbicide in agriculture.
Propriétés
IUPAC Name |
[methylsulfanyl(phenylsulfanyl)methylidene]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-12-9(11-7-10)13-8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCMEHPDGATCFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375644 |
Source


|
| Record name | [methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |
CAS RN |
152381-91-4 |
Source


|
| Record name | [methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

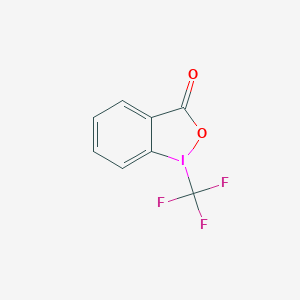
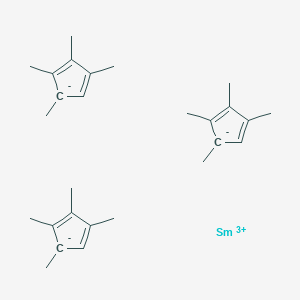
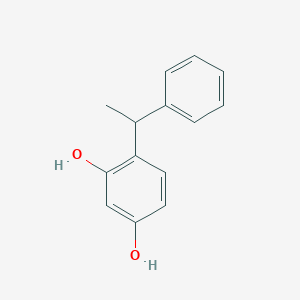
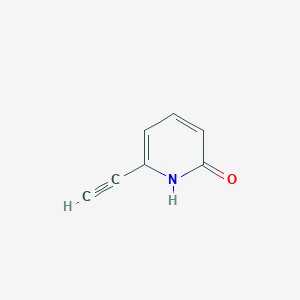
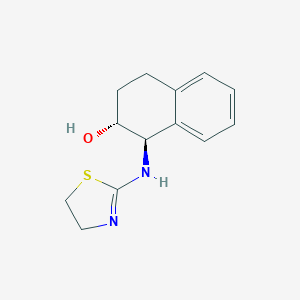
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)
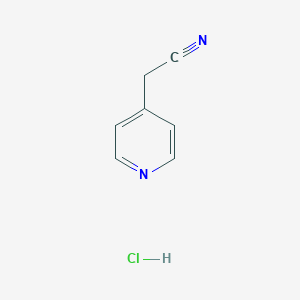
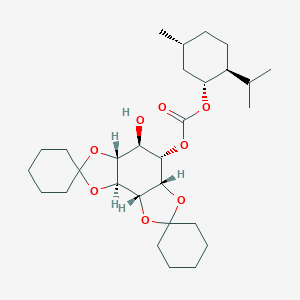

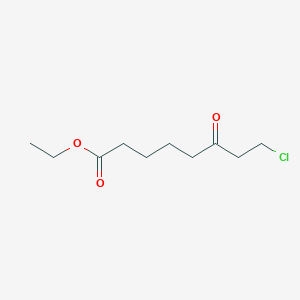


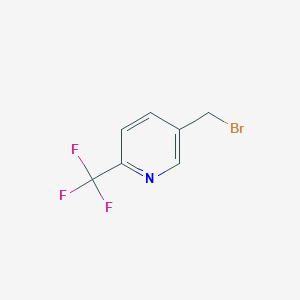
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)